molecular formula C21H26ClN3O3S2 B2662471 N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-tosylpropanamide hydrochloride CAS No. 1217178-32-9

N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-tosylpropanamide hydrochloride

Cat. No. B2662471
CAS RN: 1217178-32-9
M. Wt: 468.03
InChI Key: XSRPKNXQJCEQSL-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-tosylpropanamide hydrochloride is a useful research compound. Its molecular formula is C21H26ClN3O3S2 and its molecular weight is 468.03. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition

One application of benzothiazole derivatives is as corrosion inhibitors. For instance, benzothiazole derivatives have been synthesized and demonstrated to significantly inhibit steel corrosion in acidic environments. These inhibitors can adsorb onto surfaces through physical and chemical means, offering enhanced stability and efficiency compared to other benzothiazole family inhibitors. This application is crucial in protecting infrastructure and machinery from corrosive damage, thus extending their service life and reducing maintenance costs (Hu et al., 2016).

Organic Synthesis

In the realm of organic chemistry, benzothiazole derivatives serve as starting materials or intermediates in the synthesis of a structurally diverse library of compounds. These derivatives undergo various alkylation and ring closure reactions, leading to the generation of compounds with potential pharmaceutical or material science applications. The versatility of these reactions highlights the importance of benzothiazole derivatives in enabling the exploration and development of new chemical entities (Roman, 2013).

Anti-inflammatory Activity

Research on benzothiazole and thiazoline derivatives has led to the synthesis of compounds with observed anti-inflammatory activity. These findings are significant for the development of new nonsteroidal anti-inflammatory drugs (NSAIDs), offering potential alternatives for treating inflammation-related conditions. The detailed study of these derivatives' biological activity and mechanism of action can further the understanding of inflammation and its management (Lynch et al., 2006).

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-(4-methylphenyl)sulfonylpropanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3S2.ClH/c1-16-8-10-17(11-9-16)29(26,27)15-12-20(25)24(14-13-23(2)3)21-22-18-6-4-5-7-19(18)28-21;/h4-11H,12-15H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSRPKNXQJCEQSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)N(CCN(C)C)C2=NC3=CC=CC=C3S2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-tosylpropanamide hydrochloride

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